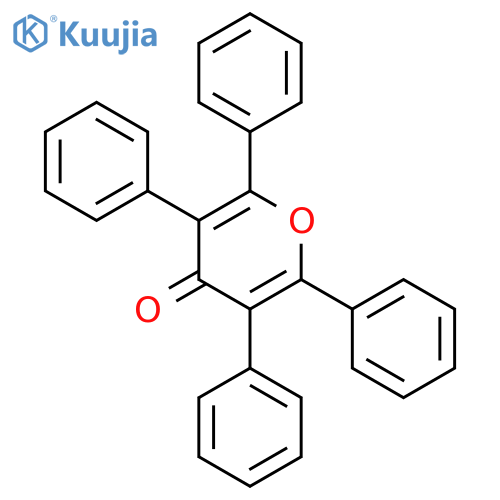Cas no 14174-27-7 (2,3,5,6-Tetraphenyl-4H-pyran-4-one)

14174-27-7 structure
商品名:2,3,5,6-Tetraphenyl-4H-pyran-4-one
2,3,5,6-Tetraphenyl-4H-pyran-4-one 化学的及び物理的性質
名前と識別子
-
- 2,3,5,6-Tetraphenyl-4H-pyran-4-one
- 2,3,5,6-tetraphenylpyran-4-one
- tetraphenyl-4H-pyran-4-one
- A924997
- DTXSID90511216
- 14174-27-7
-
- インチ: InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H
- InChIKey: AHIDFFJGOVOPLV-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2=CC=CC=C2)=C(C3=CC=CC=C3)OC(C4=CC=CC=C4)=C1C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 400.1464
- どういたいしつりょう: 400.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.7
じっけんとくせい
- PSA: 26.3
2,3,5,6-Tetraphenyl-4H-pyran-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181840-1g |
2,3,5,6-tetraphenyl-4H-pyran-4-one |
14174-27-7 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A119001648-1g |
2,3,5,6-Tetraphenyl-4H-pyran-4-one |
14174-27-7 | 95% | 1g |
602.08 USD | 2021-06-11 | |
| Chemenu | CM181840-1g |
2,3,5,6-tetraphenyl-4H-pyran-4-one |
14174-27-7 | 95% | 1g |
$660 | 2021-08-05 | |
| Ambeed | A399868-1g |
2,3,5,6-Tetraphenyl-4H-pyran-4-one |
14174-27-7 | 95+% | 1g |
$557.0 | 2024-04-23 |
2,3,5,6-Tetraphenyl-4H-pyran-4-one 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
14174-27-7 (2,3,5,6-Tetraphenyl-4H-pyran-4-one) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14174-27-7)2,3,5,6-Tetraphenyl-4H-pyran-4-one

清らかである:99%
はかる:1g
価格 ($):501.0